4-Chloro-7-iodo-2-methylquinazoline
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Overview
Description
4-Chloro-7-iodo-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C9H6ClIN2, features a quinazoline core substituted with chlorine, iodine, and a methyl group, making it a valuable scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzonitrile and 2-chloro-3-iodoaniline.
Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst, such as palladium, to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodo-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-7-iodo-2-methylquinazoline has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is explored for its potential in developing novel materials with unique electronic and optical properties.
Chemical Biology: The compound is utilized in chemical biology for probing biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodo-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-iodo-2-methylquinazoline
- 4-Chloro-7-fluoro-2-methylquinazoline
- 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline
Uniqueness
4-Chloro-7-iodo-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms enhances its reactivity and potential for further functionalization compared to similar compounds .
Biological Activity
4-Chloro-7-iodo-2-methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C9H7ClI N2 |
Molecular Weight | 273.58 g/mol |
IUPAC Name | This compound |
Canonical SMILES | ClC1=NC(=C(C=C1)I)C=N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound may act as an inhibitor of specific receptor tyrosine kinases (RTKs), which are often implicated in cancer progression. The presence of chlorine and iodine substituents can enhance the compound's binding affinity and selectivity towards these targets.
Antitumor Activity
Research has highlighted the antitumor properties of quinazoline derivatives. In a study evaluating various quinazoline compounds against tumor cell lines, this compound demonstrated significant antiproliferative effects on human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cell lines. The compound was assessed at concentrations of 50 µM, with a noted inhibition rate exceeding 75% in sensitive cell lines .
Inhibition of Receptor Tyrosine Kinases
The compound has been shown to inhibit specific RTKs associated with cancer growth. In vitro assays indicated that this compound effectively reduced the phosphorylation levels of RTKs, thereby impeding downstream signaling pathways crucial for tumor cell survival and proliferation .
Case Study 1: Antiproliferative Screening
In a systematic screening of synthesized quinazoline derivatives, several compounds were evaluated for their antiproliferative effects against various cancer cell lines. Among them, this compound exhibited notable activity against T98G cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study focused on modifying the quinazoline scaffold revealed that the introduction of halogens such as chlorine and iodine at specific positions enhanced biological activity. The study concluded that these modifications increase binding interactions with target proteins involved in tumorigenesis .
Summary of Biological Activities
Properties
Molecular Formula |
C9H6ClIN2 |
---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
4-chloro-7-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H6ClIN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 |
InChI Key |
GIZQOIFEYGSRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)I)C(=N1)Cl |
Origin of Product |
United States |
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